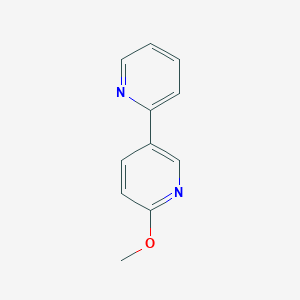
2-Methoxy-5-(pyridin-2-YL)pyridine
カタログ番号 B044812
分子量: 186.21 g/mol
InChIキー: HRVJUCXZUHFRNP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08742127B2
Procedure details


In a 300 mL inner volume flask replaced by nitrogen, tetrahydrofuran solution of isopropylmagnesium chloride (19.5% by weight, 30.3 g, 57.5 mmol) was charged, and cooled at 10° C., and then tetrahydrofuran solution (20 g) of 5-bromo-2-methoxypyridine (9.4 g, 50.0 mmol) was added dropwise in the range of 10 to 20° C. for 1.0 hour. After adding dropwise, the reaction mixture was stirred in the range of 10 to 20° C. for 1.5 hours, and then added dropwise to the tetrahydrofuran solution (20 g) containing 2-bromopyridine (7.9 g, 50.0 mmol) and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.14 g, 0.25 mmol) in the range of 10 to 20° C. for 2.0 hours. After adding dropwise, the reaction mixture was stirred in the range of 10 to 20° C. for 4.0 hours, however, 6-methoxy-3,2′-bipyridine could not be obtained.

Quantity
0.14 g
Type
catalyst
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
C([Mg]Cl)(C)C.Br[C:7]1[CH:8]=[CH:9][C:10]([O:13][CH3:14])=[N:11][CH:12]=1.Br[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].O1CCCC1>[CH3:14][O:13][C:10]1[N:11]=[CH:12][C:7]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=2)=[CH:8][CH:9]=1 |f:3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.9 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.14 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Step Two
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
9.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=NC1)OC
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
30.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[Mg]Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred in the range of 10 to 20° C. for 1.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was charged
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After adding dropwise
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After adding dropwise
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred in the range of 10 to 20° C. for 4.0 hours
|
|
Duration
|
4 h
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=N1)C1=NC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
